Nicorandil

Description

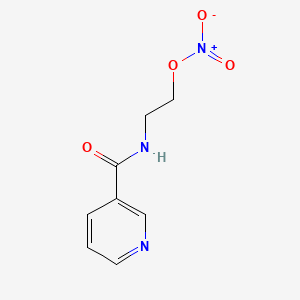

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHIOVVIQHSOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045692 | |

| Record name | Nicorandil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Partly miscible | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65141-46-0 | |

| Record name | Nicorandil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65141-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicorandil [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicorandil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicorandil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICORANDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

92-93 | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery and Synthesis of Nicorandil: A Technical Guide

Introduction

Nicorandil, a compound renowned for its unique dual mechanism of action, stands as a significant therapeutic agent in the management of angina pectoris.[1][2][3] Developed by the Japanese company Chugai Pharmaceutical Co., Ltd., it was first patented in 1976 and received its initial approval for medical use in Japan in 1983.[4][5] This technical guide provides an in-depth exploration of the discovery and synthesis of the this compound molecule, its intricate signaling pathways, and detailed experimental protocols for its synthesis and analysis. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The journey of this compound from a novel chemical entity to a clinically approved antianginal drug was pioneered by Chugai Pharmaceutical.[4][6] Its development was driven by the need for a vasodilator that could offer a distinct and advantageous mechanism of action compared to existing nitrates and calcium channel blockers. This compound emerged as a small molecule drug targeting ATP-sensitive potassium (KATP) channels, a novel approach at the time for treating cardiovascular diseases like heart failure and angina pectoris.[4]

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as N-(2-nitroxyethyl)-pyridine-3-carboxamide, has been approached through several synthetic routes.[7] The core of these syntheses often involves the formation of an amide bond between a nicotinic acid derivative and a 2-aminoethyl nitrate precursor, or the nitration of a precursor already containing the nicotinamide moiety.

Synthetic Route 1: From N-(2-Hydroxyethyl)nicotinamide

A prevalent and well-documented method for synthesizing this compound involves the direct nitration of N-(2-hydroxyethyl)nicotinamide.[1][8] This intermediate can be synthesized from readily available starting materials such as nicotinic acid or its esters.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)nicotinamide

This protocol describes the synthesis of the key intermediate, N-(2-hydroxyethyl)nicotinamide, from nicotinic acid.

-

Activation of Nicotinic Acid: A suspension of nicotinic acid (3.13 mmol) in anhydrous toluene (15 mL) is prepared. Thionyl chloride (6.26 mmol) is added, and the mixture is refluxed for 4 hours at 140°C.[9]

-

Solvent Removal: After cooling, the solvent is removed under vacuum to yield a solid residue.[9]

-

Washing: The solid residue is washed three times with ether.[9]

-

Amidation: Fresh anhydrous toluene (15 mL) and ethanolamine (12.52 mmol) are added to the washed residue. The mixture is stirred overnight at 50°C.[9]

-

Purification: Upon completion of the reaction, the solvent is removed under vacuum. The resulting solid residue is purified by silica gel column chromatography using a dichloromethane/methanol (9.2:0.8) eluent to yield N-(2-hydroxyethyl)nicotinamide as a white solid.[9]

Experimental Protocol: Nitration of N-(2-Hydroxyethyl)nicotinamide to this compound

This protocol details the final nitration step to produce this compound.

-

Preparation of Nitrating Mixture: In a 100ml three-neck reaction flask, add 68% dilute nitric acid (90.264 mmol). Cool the flask to 0-10°C in an ice bath.[8]

-

Addition of Reagents: Slowly and separately add propionic acid (20.00g) and propionic anhydride (15.00g) to the nitric acid while maintaining the temperature at 0-5°C. The addition should take approximately 15 minutes.[8]

-

Stirring: Continue stirring the mixture for 1.5 hours at 0-5°C.[8]

-

Addition of Intermediate: Add N-(2-hydroxyethyl)nicotinamide (30.088 mmol) to the reaction mixture. Remove the ice bath and allow the reaction to proceed at 20-30°C for 3.5 hours, with monitoring of the starting material's consumption.[8]

-

Work-up and Isolation: Pour the reaction solution into 50ml of 12% dilute ammonia water to precipitate the product. Cool the mixture to 0-5°C and stir to complete crystallization. Filter the white solid, and dry it under reduced pressure at 45°C for 10 hours to obtain this compound.[8]

A variation of this nitration uses a mixture of fuming nitric acid and N-(2-hydroxyethyl)-3-pyridinecarboxamide, stirred for 2 hours at -5.0°C. The reaction is quenched by pouring it into an ice-water mixture and neutralizing with calcium carbonate.[10] Another patented method utilizes nitric acid in the presence of acetic anhydride, which is reported to be a safer industrial process.[11][12][13][14]

Synthetic Route 2: From 2-Aminoethanol

An alternative synthesis of this compound begins with 2-aminoethanol, which involves a four-step process.[7][8]

Experimental Protocol: Synthesis of this compound from 2-Aminoethanol

-

Protection of the Amino Group: 2-aminoethanol is reacted with phthalic anhydride to protect the amino group. 2-aminoethanol (1M) is added dropwise to phthalic anhydride (1M) with continuous stirring. The mixture is then heated to 134°C to remove the water formed. The resulting solid, N-(2-hydroxyethyl)-phthalimide, is recrystallized from ethanol.[7]

-

Nitration: The protected amide is then nitrated using a nitrating mixture.[7]

-

Deprotection: The phthalimide group is removed by reacting the nitrated intermediate with hydrazine hydrate to yield 2-nitroxyethylamine.[7]

-

Condensation: 2-nitroxyethylamine (0.8 M) is dissolved in dry pyridine and cooled to 5-10°C. Nicotinoyl chloride hydrochloride (143 g) is added, and the mixture is stirred for 6 hours. After the reaction, pyridine is evaporated under vacuum. The residue is treated with a saturated solution of sodium bicarbonate to yield this compound as a free base.[7]

Synthetic Route 3: From Nicotinoyl Chloride and 2-Aminoethyl Nitrate

An early patented method describes the synthesis of this compound through the amide reaction between nicotinoyl chloride and 2-aminoethyl nitrate.[1] This method involves the reaction of nicotinic acid chloride hydrochloride with nitro-oxy-ethyl-amine nitrate in an organic solvent.[15]

Quantitative Data on Synthesis

| Step/Method | Starting Material | Product | Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |

| Protection | 2-Aminoethanol, Phthalic Anhydride | N-(2-hydroxyethyl)-phthalimide | Heat at 134°C | 98 | 127 | [7] |

| Deprotection | Phthaloylamino-derivative | 2-nitroxyethylamine | Hydrazine hydrate | 85 | 150 (Dec.) | [7] |

| Nitration | N-(2-hydroxyethyl)nicotinamide | This compound | Nitric acid, propionic acid, propionic anhydride | 85.9 | - | [8] |

| Optimized Method | Nicotinic acid -> Ethyl nicotinate | This compound | 5 steps | 76.5 (Overall) | 91.5 | [16] |

| Step I | Nicotinic acid | Ethyl nicotinate | Ethanol, H2SO4, reflux 4h | 71 | - | [16] |

| Step II | Ethyl nicotinate | N-(2-Hydroxyethyl)nicotinamide | Monoethanolamine, 160°C, 1h | 93 | - | [16] |

| Step V | Intermediate (4) | This compound | NaNO3, acetonitrile, reflux 48h | 91 | - | [16] |

Mechanism of Action: Dual Signaling Pathways

This compound's therapeutic efficacy stems from its unique ability to act as both a nitric oxide (NO) donor and an ATP-sensitive potassium (KATP) channel opener.[2][17][18] This dual mechanism results in balanced arterial and venous vasodilation.[18]

Nitric Oxide Donor Pathway

The nitrate moiety in this compound's structure allows it to donate nitric oxide.[2][17] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels then activate protein kinase G (PKG), which through a series of phosphorylation events, leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.[1] This pathway is primarily responsible for the venodilatory effects of this compound, which reduces cardiac preload.[18]

ATP-Sensitive Potassium (KATP) Channel Opening Pathway

This compound also directly opens ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1][18] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to arterial vasodilation and a reduction in afterload.[2][18]

Furthermore, this compound opens mitochondrial KATP (mitoKATP) channels.[1][17] This action is believed to be a key component of its cardioprotective effects, offering protection against ischemia-reperfusion injury.[17][19] Interestingly, the NO-donor property of this compound can also indirectly contribute to the opening of mitoKATP channels through a PKG-dependent signaling pathway.[20][21]

Signaling Pathway Diagrams

Caption: Nitric Oxide Donor Signaling Pathway of this compound.

Caption: KATP Channel Opening Signaling Pathway of this compound.

Experimental Workflow for Synthesis

The general workflow for the synthesis of this compound, particularly via the nitration of N-(2-hydroxyethyl)nicotinamide, can be visualized as a multi-step process involving synthesis of the intermediate followed by the final nitration and purification steps.

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

This compound represents a significant achievement in medicinal chemistry, offering a dual mechanism of action that provides comprehensive benefits in the treatment of angina. Its synthesis has been refined over the years to improve safety and efficiency. A thorough understanding of its discovery, synthetic pathways, and pharmacological action is crucial for the ongoing development of novel cardiovascular therapies. This guide provides a foundational resource for professionals dedicated to advancing the field of drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 5. macsenlab.com [macsenlab.com]

- 6. This compound - Chugai Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. N-(2-HYDROXYETHYL)NITOTINAMIDE | 6265-73-2 [chemicalbook.com]

- 10. This compound | 65141-46-0 [chemicalbook.com]

- 11. Process for the manufacture of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. WO2012089769A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 13. EP2658839A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. Original method for this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 17. This compound: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. This compound, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of Nicorandil in preclinical models

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nicorandil in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a unique antianginal agent possessing a dual mechanism of action, which distinguishes it from other cardiovascular drugs.[1][2][3][4] It functions as both a potassium channel activator and a nitric oxide (NO) donor, resulting in balanced coronary and peripheral vasodilation.[3][4] This dual action reduces both cardiac preload and afterload, improving myocardial oxygen supply without significantly increasing oxygen demand.[3][5] Preclinical studies in various animal models have been instrumental in elucidating its pharmacokinetic profile and pharmacodynamic effects, providing a foundational understanding for its clinical application in managing conditions like angina pectoris.[1][3][6]

Mechanism of Action

This compound's pharmacological effects stem from two primary pathways: the activation of ATP-sensitive potassium (K-ATP) channels and the donation of nitric oxide, which stimulates the cyclic guanosine monophosphate (cGMP) signaling cascade.[2][7][8]

-

Potassium Channel Activation: this compound opens ATP-sensitive potassium channels in the smooth muscle cells of blood vessels.[2][9] This action leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels.[9] The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing arterial vasodilation.[7][9] This reduces systemic vascular resistance and cardiac afterload.[3][7]

-

Nitric Oxide (NO) Donation: The nitrate moiety in this compound's structure enables it to act as an NO donor.[1][2][7] This leads to the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which increases the production of cyclic guanosine monophosphate (cGMP).[2][10] Elevated cGMP levels activate protein kinase G (PKG), which mediates a reduction in intracellular calcium levels, resulting in venodilation.[2][11] This venous dilation reduces cardiac preload.[7] Some studies suggest this compound can elevate cGMP levels even without generating NO, indicating a complex interaction with this pathway.[10]

These two mechanisms work in concert to produce a balanced unloading of the heart. The predominance of one mechanism over the other can depend on the dose and the specific pathological condition being modeled.[1][12]

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in animal models such as dogs, rats, and rabbits have been crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound. The drug is generally characterized by rapid absorption and elimination.[13][14][15]

Table 1: Summary of Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose | Route | Tmax (h) | t1/2 (h) | Vd (L/kg) | Bioavailability (%) | Reference |

| Beagle Dog | 2.5 mg/kg | IV | - | 0.73 ± 0.11 | 0.67 ± 0.04 | - | [13] |

| Beagle Dog | 2.5 mg/kg | Oral | 0.58 ± 0.11 | - | - | 72 ± 7 | [13] |

| Beagle Dog | 0.1 mg/kg | Oral | 0.4 ± 0.1 | 0.8 ± 0.1 | - | - | [16] |

| Beagle Dog | 0.3 mg/kg | Oral | 0.5 ± 0.1 | 0.9 ± 0.2 | - | - | [16] |

| Beagle Dog | 1.0 mg/kg | Oral | 0.6 ± 0.2 | 1.0 ± 0.1 | - | - | [16] |

| Rat | 3 mg/kg | Oral | 0.25 | - | - | - | [17] |

-

Absorption: Following oral administration, this compound is rapidly and almost completely absorbed.[15][18] In dogs, peak plasma concentrations (Tmax) are reached in approximately 0.58 hours.[13] In rats, Tmax is even shorter, at around 15 minutes (0.25 hours).[17] It exhibits good oral bioavailability, calculated at 72% in dogs, indicating a lack of significant first-pass metabolism.[13][15][18]

-

Distribution: this compound has an apparent volume of distribution (Vd) of approximately 0.67 L/kg in dogs, and it is weakly bound to plasma proteins (free fraction >75%).[13][15][19]

-

Metabolism: The primary metabolic pathway for this compound is denitration to form its main, pharmacologically inactive metabolite, N-(2-hydroxyethyl)-nicotinamide.[13][20][21] This is followed by further metabolism into the nicotinamide pathway.[21]

-

Excretion: The inactive metabolites are primarily eliminated via the kidneys and excreted in the urine.[19][21]

Pharmacodynamics in Preclinical Models

Preclinical pharmacodynamic studies have demonstrated this compound's effectiveness in various cardiovascular models.

-

Vasodilation and Hemodynamic Effects: this compound induces a balanced vasodilation of both arteries and veins.[3] In anesthetized dogs, it has been shown to decrease coronary vascular resistance and increase coronary blood flow.[3][22] It reduces both preload and afterload, leading to a decrease in mean arterial pressure.[3][23] Unlike some other vasodilators, it has minimal effect on myocardial contractility or heart rate at therapeutic doses.[5][24]

-

Cardioprotection: A significant aspect of this compound's pharmacodynamics is its cardioprotective effect, often attributed to the opening of mitochondrial K-ATP channels, which mimics ischemic preconditioning.[1][2][4] In dog models of myocardial stunning, this compound demonstrated beneficial effects that were blocked by the K-ATP channel blocker glibenclamide.[1] It has also been shown to attenuate cardiac fibrosis in rat models of myocardial infarction.[1]

-

Effects on Collateral Blood Flow: In a canine model of chronic coronary occlusion, this compound was found to increase myocardial blood flow across the ventricular wall, particularly when aortic blood pressure was maintained.[22]

Experimental Protocols

Pharmacokinetic Analysis

A typical preclinical pharmacokinetic study involves administering this compound to an animal model and collecting serial blood samples to determine the drug's concentration over time.

1. Animal Model and Dosing:

-

Species: Wistar rats or Beagle dogs are commonly used.[13][20]

-

Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

-

Dosing: For oral studies, this compound is administered via oral gavage at specified doses (e.g., 2.5 mg/kg in dogs).[13] For intravenous studies, the drug is administered via a suitable vein (e.g., cephalic vein).[13]

2. Blood Sample Collection:

-

Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[25]

-

In rats, blood is often collected via retro-orbital puncture, while in dogs or rabbits, it is collected from a marginal ear or cephalic vein.[25][26]

-

Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

3. Bioanalytical Method (LC-MS/MS):

-

Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly sensitive and specific for quantifying this compound and its denitrated metabolite in plasma.[20]

-

Sample Preparation: A liquid-liquid extraction is performed to isolate the drug and its metabolite from the plasma matrix.

-

Chromatography: Separation is achieved using a C18 column with an isocratic mobile phase, such as methanol and aqueous ammonium acetate.[20]

-

Mass Spectrometry: Detection is performed using an electrospray ionization source in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 212 → 135) and its metabolite (e.g., m/z 166 → 106).[20]

-

Quantification: Calibration curves are constructed over a range of 5-15,000 ng/mL to quantify the concentrations in the unknown samples.[20]

Pharmacodynamic Assessment: Coronary Vasodilation

This protocol describes a method to assess the effect of this compound on coronary blood flow in an anesthetized dog model.

1. Animal Preparation:

-

Model: Anesthetized dogs with a well-developed collateral circulation produced by Ameroid constriction of a coronary artery (e.g., the left anterior descending artery) for 6-8 weeks.[22]

-

Instrumentation: Animals are instrumented to measure mean arterial pressure, left ventricular systolic pressure, and heart rate. Catheters are placed for drug infusion and blood sampling.

2. Measurement of Myocardial Blood Flow:

-

Technique: The radioactive microsphere technique is used to determine regional myocardial perfusion.[22]

-

Procedure: Microspheres labeled with a radioactive isotope are injected into the left atrium. They distribute throughout the myocardium in proportion to blood flow and become lodged in the microcirculation.

-

A reference blood sample is withdrawn at a constant rate during the microsphere injection to calculate absolute blood flow.

3. Experimental Protocol:

-

A baseline measurement of hemodynamics and myocardial blood flow is taken.

-

This compound is infused intravenously at low and high doses (e.g., 25 and 50 µg/kg/min).[22]

-

Hemodynamic parameters are continuously monitored.

-

At each dose level, a second and third injection of differently labeled microspheres are administered to measure changes in myocardial blood flow.

-

After the experiment, the heart is excised, and tissue samples from different myocardial regions are collected to determine their radioactivity and calculate regional blood flow.

4. Data Analysis:

-

Myocardial blood flow (in mL/min/g) is calculated for each region (e.g., normal and ischemic zones, subepicardium and subendocardium).

-

Changes in blood flow from baseline are compared across different doses of this compound.

References

- 1. This compound: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of this compound in the Management of Chronic Coronary Syndromes in the Gulf Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: animal pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Therapeutic potential of this compound beyond anti-anginal drug: A review on current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound elevates tissue cGMP levels in a nitric-oxide-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of this compound, a new coronary vasodilator, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of this compound in dogs with mild mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vascular levels and cGMP-increasing effects of this compound administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetic profile of this compound in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. derangedphysiology.com [derangedphysiology.com]

- 20. Simultaneous quantitation of this compound and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Effects of this compound, a new antianginal agent, and nifedipine on collateral blood flow in a chronic coronary occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanism of action and neuroprotective role of this compound in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacology and therapeutic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Influence of this compound on the pharmacodynamics and pharmacokinetics of gliclazide in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Nicorandil's Molecular Mechanisms Beyond KATP Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicorandil is a well-established anti-anginal agent renowned for its dual mechanism of action, traditionally attributed to its nitrate-like effects and its ability to open sarcolemmal ATP-sensitive potassium (KATP) channels. However, a growing body of evidence reveals a more complex pharmacological profile, with several molecular targets beyond the sarcolemmal KATP channels contributing to its therapeutic effects. This technical guide provides an in-depth exploration of these alternative molecular targets and signaling pathways, offering valuable insights for researchers and professionals in drug development. We will delve into the quantitative data, detailed experimental protocols, and the intricate signaling cascades modulated by this compound.

Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels

A primary alternative target for this compound is the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Activation of these channels is a key mechanism underlying this compound's cardioprotective effects, distinct from its action on sarcolemmal KATP channels.[1]

Quantitative Data

| Parameter | Value | Species/Model | Measurement Method | Reference |

| EC50 (ROS Production) | 24 µM | Rabbit Cardiomyocytes | Reactive Oxygen Species (ROS) Production | [2] |

| EC50 (ROS Production with PKG inhibitor) | 69 µM | Rabbit Cardiomyocytes | Reactive Oxygen Species (ROS) Production | [2] |

| Effective Concentration for mitoKATP activation | ≥ 10 µM | Rabbit Ventricular Myocytes | Flavoprotein Fluorescence | [1] |

Experimental Protocol: Assessing mitoKATP Channel Opening via ROS Production

This protocol is adapted from studies measuring reactive oxygen species (ROS) as a marker for mitoKATP channel opening.[2]

Objective: To quantify the effect of this compound on mitoKATP channel opening by measuring changes in ROS production in isolated cardiomyocytes.

Materials:

-

Isolated adult rabbit cardiomyocytes

-

This compound solutions of varying concentrations

-

5-hydroxydecanoate (5-HD) - a selective mitoKATP channel inhibitor

-

S-nitroso-N-acetylpenicillamine (SNAP) - an NO donor (positive control)

-

Diazoxide - a selective mitoKATP channel opener (positive control)

-

Rp-8-Br-cGMPs - a PKG inhibitor

-

ODQ - a soluble guanylate cyclase (sGC) antagonist

-

Fluorescent ROS indicator (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)

-

Confocal microscope or fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate adult rabbit cardiomyocytes using standard enzymatic digestion protocols.

-

Loading with ROS Indicator: Incubate the isolated cardiomyocytes with DCFH-DA according to the manufacturer's instructions to load the cells with the ROS-sensitive dye.

-

Experimental Groups:

-

Control (vehicle)

-

This compound (dose-response concentrations)

-

This compound + 5-HD (to confirm mitoKATP channel involvement)

-

This compound + Rp-8-Br-cGMPs (to assess the role of PKG)

-

This compound + ODQ (to assess the role of sGC)

-

Diazoxide (positive control for direct mitoKATP opening)

-

SNAP (positive control for NO-mediated effects)

-

-

Treatment: Add the respective compounds to the loaded cardiomyocytes.

-

Image/Fluorescence Acquisition: After a suitable incubation period, measure the fluorescence intensity using a confocal microscope or a fluorescence plate reader. An increase in fluorescence indicates an increase in ROS production, which is a surrogate for mitoKATP channel opening.

-

Data Analysis: Quantify the fluorescence intensity for each group. For dose-response experiments, plot the change in fluorescence against the this compound concentration to determine the EC50 value.

Signaling Pathway

This compound can open mitoKATP channels both directly and indirectly. The indirect pathway involves its nitric oxide (NO) donating properties, which activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[2]

Caption: Dual activation of mitoKATP channels by this compound.

Nitric Oxide (NO) - cGMP Signaling Pathway

This compound's nitrate moiety enables it to act as an NO donor, a fundamental aspect of its pharmacology that extends beyond KATP channel activation. This leads to the activation of the canonical NO-cGMP signaling pathway.

Quantitative Data

| Parameter | Value | Species/Model | Measurement Method | Reference |

| This compound concentration for sGC stimulation | 3-30 mM | Bovine Coronary Arteries (in vitro) | Guanylate Cyclase Activity Assay | [3] |

Experimental Protocol: Measurement of cGMP Levels

This protocol is based on radioimmunoassay (RIA) methods used to quantify cGMP.[4]

Objective: To measure the effect of this compound on intracellular cGMP concentrations in vascular smooth muscle tissue.

Materials:

-

Bovine coronary artery strips

-

This compound solutions of varying concentrations

-

Radioimmunoassay (RIA) kit for cGMP

-

Phosphodiesterase inhibitors (e.g., IBMX) to prevent cGMP degradation

-

Liquid nitrogen for snap-freezing

-

Tissue homogenizer

Procedure:

-

Tissue Preparation: Prepare isolated bovine coronary artery strips and mount them in an organ bath.

-

Treatment: Incubate the tissue strips with different concentrations of this compound for a defined period. Include a control group with vehicle treatment.

-

Sample Collection: At the end of the incubation period, rapidly freeze the tissue samples in liquid nitrogen to stop enzymatic activity.

-

Homogenization: Homogenize the frozen tissue samples in an appropriate buffer.

-

cGMP Extraction: Perform an extraction procedure (e.g., using trichloroacetic acid) to isolate cGMP from the tissue homogenate.

-

Radioimmunoassay: Quantify the cGMP levels in the extracts using a commercial cGMP RIA kit, following the manufacturer's instructions.

-

Data Analysis: Express cGMP levels relative to the total protein concentration in the tissue homogenate. Plot the cGMP concentration against the this compound concentration to establish a dose-response relationship.

Signaling Pathway

Caption: this compound's NO-cGMP signaling pathway.

Other Ion Channels

This compound's influence extends to other ion channels, contributing to its overall vascular effects.

Large-Conductance Ca2+-Activated K+ (BKCa) and Voltage-Gated K+ (Kv) Channels

Studies on human bypass grafts suggest that this compound's vasodilatory effects are also mediated through the opening of BKCa and Kv channels, likely in a cGMP-dependent manner.[5]

Quantitative Data

Currently, specific dose-response data for this compound's direct effect on BKCa and Kv channels is limited in the reviewed literature. The observed effects are often linked to the downstream consequences of cGMP elevation.

Experimental Protocol: Patch-Clamp Electrophysiology for BKCa and Kv Channels

Objective: To characterize the effects of this compound on BKCa and Kv channel currents in vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells (e.g., from human internal mammary artery for BKCa or saphenous vein for Kv)

-

Whole-cell patch-clamp setup

-

This compound solutions

-

Iberiotoxin (selective BKCa channel blocker)

-

4-aminopyridine (4-AP, a blocker of Kv channels)

-

ODQ (sGC inhibitor) to test for cGMP dependency

-

Appropriate intracellular and extracellular recording solutions

Procedure:

-

Cell Preparation: Isolate single smooth muscle cells from the relevant vascular tissue.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

-

Current Elicitation: Apply appropriate voltage protocols to elicit BKCa or Kv currents.

-

Drug Application: Perfuse the cell with this compound and observe changes in the channel currents.

-

Pharmacological Blockade: Co-apply this compound with iberiotoxin or 4-AP to confirm the specific channel involvement.

-

Investigating cGMP Dependence: Pre-incubate cells with ODQ before this compound application to determine if the effects on BKCa and Kv channels are mediated by the cGMP pathway.

-

Data Analysis: Analyze the current-voltage (I-V) relationships and channel kinetics before and after drug application.

Na+/Ca2+ Exchanger (NCX)

This compound has been shown to enhance the activity of the cardiac Na+/Ca2+ exchanger (NCX1) via the cGMP pathway.

Quantitative Data

| Parameter | Value | Species/Model | Measurement Method | Reference |

| EC50 (outward I_NCX) | 15.0 µM | Guinea Pig Ventricular Myocytes | Whole-cell Patch Clamp | |

| EC50 (inward I_NCX) | 8.7 µM | Guinea Pig Ventricular Myocytes | Whole-cell Patch Clamp |

Transient Receptor Potential Vanilloid 1 (TRPV1) Channels

Recent evidence suggests that this compound may modulate TRPV1 channels, contributing to its antinociceptive effects.[6] Molecular docking studies support a potential interaction.[6]

Quantitative Data

Quantitative data on the direct activation or inhibition of TRPV1 channels by this compound, such as EC50 or IC50 values from functional assays, are not yet extensively documented.

PI3K/Akt Signaling Pathway

The cardioprotective effects of this compound are also linked to the activation of the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and apoptosis.

Experimental Protocol: Western Blotting for PI3K/Akt Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

Cell culture (e.g., cardiomyocytes) or tissue samples

-

This compound

-

LY294002 (PI3K inhibitor)

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-PI3K, anti-total-PI3K, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Western blotting apparatus and reagents

Procedure:

-

Sample Preparation: Treat cells or tissues with this compound, with or without the PI3K inhibitor LY294002.

-

Protein Extraction: Lyse the cells or tissues to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against the phosphorylated and total forms of PI3K and Akt.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Perform densitometric analysis of the bands to quantify the levels of phosphorylated proteins relative to the total protein levels.

Signaling Pathway

References

- 1. This compound, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of coronary guanylate cyclase by this compound (SG-75) as a mechanism of its vasodilating action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound directly and cyclic GMP-dependently opens K+ channels in human bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antinociceptive Effect of this compound in Neuropathic and Nociceptive Pain is Partially Mediated via TRPV1/Opioidergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Signaling Pathways Modulated by Nicorandil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil is a unique antianginal agent with a dual mechanism of action, functioning as both a potassium channel opener and a nitric oxide (NO) donor. This dual functionality allows it to modulate a complex network of intracellular signaling pathways, leading to vasodilation and cardioprotective effects. This technical guide provides a comprehensive overview of the core cellular signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Mechanisms of Action

This compound's pharmacological effects are primarily attributed to two distinct molecular actions:

-

ATP-Sensitive Potassium (K-ATP) Channel Opening: this compound directly activates ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells and in the inner mitochondrial membrane of cardiomyocytes.[1]

-

Nitric Oxide (NO) Donation: The nitrate moiety in this compound's structure serves as a source of nitric oxide (NO), which plays a crucial role in vasodilation.[2]

These two primary mechanisms trigger a cascade of downstream signaling events that ultimately mediate the therapeutic effects of the drug.

Key Signaling Pathways Modulated by this compound

K-ATP Channel-Mediated Hyperpolarization and Vasodilation

Activation of sarcolemmal K-ATP channels by this compound leads to an efflux of potassium ions from vascular smooth muscle cells. This results in hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration leads to smooth muscle relaxation and arterial vasodilation.[1]

Nitric Oxide (NO) - cGMP Signaling Pathway

This compound, through its nitrate group, donates nitric oxide (NO).[2] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] Elevated cGMP levels then activate protein kinase G (PKG), leading to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation and venodilation.[5]

PI3K/Akt Survival Pathway

This compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis.[6][7] Activation of this pathway by this compound can lead to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax, while promoting the activity of anti-apoptotic proteins like Bcl-2.[6][8] This anti-apoptotic effect is a key component of this compound's cardioprotective properties.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

This compound has also been implicated in the modulation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade.[9] The activation of ERK1/2 by this compound can contribute to its cellular protective effects.

Mitochondrial Signaling

A significant aspect of this compound's cardioprotective effects is its action on mitochondria. By opening mitochondrial K-ATP (mitoK-ATP) channels, this compound can:

-

Modulate Mitochondrial Membrane Potential: Opening of mitoK-ATP channels leads to potassium influx into the mitochondrial matrix, causing a partial depolarization of the inner mitochondrial membrane.

-

Regulate Reactive Oxygen Species (ROS) Production: This depolarization can lead to a mild increase in reactive oxygen species (ROS) production, which can act as signaling molecules to trigger protective pathways.[10]

-

Inhibit Mitochondrial Permeability Transition Pore (mPTP) Opening: this compound can inhibit the opening of the mPTP, a critical event in apoptosis and cell death.[11]

-

Preserve Mitochondrial Function: By these mechanisms, this compound helps to preserve mitochondrial integrity and function during periods of cellular stress, such as ischemia-reperfusion injury.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological effects of this compound on various cellular targets and signaling pathways.

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 for K-ATP Channel Activation | 74 µM | Guinea-pig cardiac cells | [12] |

| EC50 for ROS Production | 24 µM | Rabbit cardiomyocytes | [13] |

| Concentration for cGMP Elevation | 0.47-473 µM (dose-dependent) | Bovine coronary arteries | [14] |

| Concentration for PI3K/Akt Activation | 0.1, 0.5, 1 mM (dose-dependent) | SH-SY5Y cells | [15] |

| Concentration for ERK1/2 Activation | Dose-dependent | PC12 cells | [9] |

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Dose | Species | Effect | Reference |

| Plasma Concentration (Oral) | 3 mg/kg | Rat | ~2,600 ng/mL (peak) | [16] |

| cGMP Increase (in vivo) | 3 mg/kg (oral) | Rat | ~1,000 fmol/mg increase | [16] |

| Clinical Dose (Angina) | 10-20 mg bid | Human | Therapeutic effect | [17] |

Table 2: In Vivo and Clinical Pharmacological Data for this compound

Detailed Experimental Protocols

Measurement of K-ATP Channel Activity using Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to measure K-ATP channel currents in isolated cardiomyocytes in response to this compound.

Materials:

-

Isolated cardiomyocytes

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

Pipette puller and microforge

-

External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 ATP (pH 7.2 with KOH)

-

This compound stock solution (in DMSO)

-

Glibenclamide stock solution (in DMSO)

Procedure:

-

Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig or rabbit) using enzymatic digestion.[18][19] Allow cells to adhere to glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Data Acquisition: Clamp the membrane potential at a holding potential of -80 mV. Apply voltage ramps or steps to elicit membrane currents.

-

Drug Application: Perfuse the cell with the external solution containing various concentrations of this compound. Record the resulting changes in outward current.

-

Specificity Control: To confirm that the observed current is mediated by K-ATP channels, apply the specific K-ATP channel blocker glibenclamide (e.g., 10 µM) and observe the inhibition of the this compound-induced current.[18]

-

Data Analysis: Analyze the current-voltage (I-V) relationship and dose-response curves to determine the EC50 of this compound for K-ATP channel activation.

Western Blot Analysis of Phosphorylated Akt and ERK1/2

This protocol outlines the steps for detecting the phosphorylation status of Akt and ERK1/2 in cell lysates following this compound treatment.

Materials:

-

Cultured cells (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt).[10][12]

-

Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylation as the ratio of the phosphorylated protein to the total protein.

Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol describes an in vitro assay to measure the activity of soluble guanylate cyclase in the presence of this compound.

Materials:

-

Purified sGC or cell/tissue homogenates

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM GTP, 1 mM IBMX)

-

This compound

-

[α-³²P]GTP (for radiometric assay) or cGMP enzyme immunoassay (EIA) kit

-

Activated charcoal (for radiometric assay)

Procedure:

-

Reaction Setup: Prepare reaction tubes containing the assay buffer.

-

This compound Addition: Add various concentrations of this compound to the reaction tubes.

-

Enzyme Addition: Add the purified sGC or cell/tissue homogenate to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) and boiling.

-

cGMP Quantification:

-

Radiometric Assay: Separate the [³²P]cGMP product from the [α-³²P]GTP substrate using chromatography (e.g., on alumina columns) and quantify the radioactivity using a scintillation counter.

-

EIA Assay: Quantify the amount of cGMP produced using a commercial cGMP EIA kit according to the manufacturer's instructions.[7]

-

-

Data Analysis: Calculate the sGC activity (e.g., in pmol cGMP/min/mg protein) and determine the dose-response relationship for this compound.

Conclusion

This compound's multifaceted mechanism of action, involving the modulation of several key cellular signaling pathways, underscores its therapeutic efficacy in cardiovascular diseases. Its ability to act as both a K-ATP channel opener and an NO donor provides a unique and powerful approach to vasodilation and cardioprotection. The detailed understanding of these pathways, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of novel and improved cardiovascular therapies. This document serves as a foundational resource for researchers dedicated to unraveling the intricate molecular pharmacology of this compound and related compounds.

References

- 1. Effects of this compound in neuroprotective activation of PI3K/AKT pathways in a cellular model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATP-sensitive potassium (KATP) channel openers diazoxide and this compound lower intraocular pressure by activating the Erk1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound stimulates a Na⁺/Ca²⁺ exchanger by activating guanylate cyclase in guinea pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound prevents oxidative stress-induced apoptosis in neurons by activating mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Therapeutic potential of this compound beyond anti-anginal drug: A review on current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound protects cardiac mitochondria against permeability transition induced by ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Vascular levels and cGMP-increasing effects of this compound administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. itqb.unl.pt [itqb.unl.pt]

- 18. Effects of acidosis and NO on this compound-activated KATP channels in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

Nicorandil's Impact on Mitochondrial Function and Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil, a dual-acting drug with potassium channel opening and nitrate-like properties, has long been recognized for its cardioprotective effects. Emerging evidence increasingly points towards the mitochondrion as a central target of its pharmacological action. This technical guide provides an in-depth exploration of this compound's multifaceted effects on mitochondrial function and biogenesis. We will delve into the core molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing these effects, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this compound's mitochondrial--centric therapeutic potential.

Core Mechanisms of this compound's Action on Mitochondria

This compound's primary influence on mitochondria stems from its function as a mitochondrial ATP-sensitive potassium (mitoKATP) channel opener. This action initiates a cascade of events that collectively enhance mitochondrial function and protect against cellular stress.

Direct Activation of mitoKATP Channels

This compound directly binds to and opens the mitoKATP channels located on the inner mitochondrial membrane.[1][2] This leads to an influx of potassium ions (K+) into the mitochondrial matrix. The immediate consequences of this K+ influx are:

-

Partial Depolarization of the Mitochondrial Membrane: The influx of positively charged potassium ions slightly reduces the mitochondrial membrane potential (ΔΨm).[2][3] This mild depolarization is a critical initiating event in this compound's protective cascade.

-

Reduction of Mitochondrial Calcium Overload: The partial depolarization of the inner mitochondrial membrane reduces the driving force for calcium (Ca2+) entry into the matrix through the mitochondrial calcium uniporter (MCU).[2][4] By mitigating Ca2+ overload, this compound prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis and necrosis.[5]

-

Modulation of Reactive Oxygen Species (ROS) Production: The opening of mitoKATP channels by this compound has a biphasic effect on ROS production. It can trigger a small, transient burst of ROS, which acts as a signaling molecule to activate endogenous antioxidant defense mechanisms.[6] Conversely, by preventing excessive mitochondrial stress and calcium overload, this compound can also attenuate pathological levels of ROS production.[2]

Indirect Activation via the NO-sGC-cGMP-PKG Pathway

In addition to its direct action, this compound's nitrate moiety leads to the release of nitric oxide (NO). NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG).[7] PKG can phosphorylate and activate mitoKATP channels, thus providing an indirect pathway for this compound's mitochondrial effects.[7]

This compound's Influence on Mitochondrial Biogenesis and Dynamics

Recent studies have unveiled a novel aspect of this compound's mitochondrial activity: its ability to promote mitochondrial biogenesis and regulate mitochondrial dynamics.

Activation of the LKB1-AMPK Signaling Pathway

This compound has been shown to upregulate the expression of metallothionein 2 (Mt2). Mt2 can bind to and promote the phosphorylation of liver kinase B1 (LKB1), a master upstream kinase.[1][8] Phosphorylated LKB1 then activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][8]

Upregulation of SIRT1 and TFAM

This compound treatment has been demonstrated to upregulate the expression of Sirtuin 1 (SIRT1) and mitochondrial transcription factor A (TFAM).[9][10] SIRT1, a NAD+-dependent deacetylase, can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), the master regulator of mitochondrial biogenesis.[11] Activated PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which in turn drive the expression of TFAM.[11] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).[11]

Regulation of Mitochondrial Dynamics

The this compound-induced activation of the LKB1-AMPK pathway also influences the machinery of mitochondrial dynamics. Studies have shown that this compound can decrease the expression and phosphorylation of dynamin-related protein 1 (Drp-1), a key protein in mitochondrial fission.[1][8] Concurrently, it enhances the expression of mitofusin 1 and 2 (Mfn1/2), proteins that mediate mitochondrial fusion.[1][8] This shift towards a more fused mitochondrial network is generally associated with increased mitochondrial efficiency and resilience.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on mitochondrial parameters.

Table 1: Effect of this compound on Mitochondrial Function Parameters

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Mitochondrial Ca2+ Overload | Rat ventricular myocytes | 100 µM | Attenuated ouabain-induced mitochondrial Ca2+ overload (fluorescence intensity reduced to 129±4% from 180±15% of baseline). | [4] |

| Mitochondrial Respiration | Chicken skeletal muscle mitochondria | Not specified | Decreased mitochondrial respiration. | [6] |

| Electron Transport Chain Complex III Activity | Chicken skeletal muscle mitochondria | Not specified | Increased complex III activity. | [6] |

| Electron Transport Chain Complex IV Activity | Chicken skeletal muscle mitochondria | Not specified | Decreased complex IV activity. | [6] |

| Mitochondrial ROS Production | Chicken skeletal muscle mitochondria | Not specified | Increased ROS levels. | [6] |

| Mitochondrial Swelling | Rat hearts and cardiac HL-1 cells | Not specified | Decreased mitochondrial swelling induced by ischemia-reperfusion. | [5] |

| Mitochondrial Calcium Uptake | Rat hearts and cardiac HL-1 cells | Not specified | Decreased mitochondrial calcium uptake induced by ischemia-reperfusion. | [5] |

| Flavoprotein Oxidation | Rabbit ventricular myocytes | 100 µM | Increased flavoprotein oxidation, indicative of mitoKATP channel opening. | [12] |

Table 2: Effect of this compound on Mitochondrial Biogenesis and Dynamics Markers

| Marker | Model System | This compound Dose | Observed Effect | Reference |

| Metallothionein 2 (Mt2) | Mouse myocardium (I/R injury model) | Not specified | Upregulated expression. | [1][8] |

| Dynamin-related protein 1 (Drp-1) | Mouse myocardium (I/R injury model) | Not specified | Decreased expression. | [1][8] |

| Phospho-Drp-1 (Ser616) | Mouse myocardium (I/R injury model) | Not specified | Decreased expression. | [1][8] |

| Mitofusin 1/2 (Mfn1/2) | Mouse myocardium (I/R injury model) | Not specified | Enhanced expression. | [1][8] |

| Sirtuin 1 (Sirt1) | Rat lung tissue (ATO-induced injury) | 15 mg·kg-1 | Upregulated expression. | [9][10] |

| Mitochondrial Transcription Factor A (TFAM) | Rat lung tissue (ATO-induced injury) | 15 mg·kg-1 | Upregulated expression. | [9][10] |

| AMP-activated protein kinase (AMPK) | Rat lung tissue (ATO-induced injury) | 15 mg·kg-1 | Upregulated expression. | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound's effects on mitochondrial function and biogenesis.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The lipophilic cationic fluorescent dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[13][14]

Protocol:

-

Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. A positive control for depolarization (e.g., 10 µM CCCP) should be included.

-

JC-1 Staining:

-

Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Remove the treatment medium from the cells and add the JC-1 staining solution.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or an appropriate assay buffer.

-

Fluorescence Measurement:

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.

-

Green fluorescence (monomers): Excitation ~485 nm, Emission ~530 nm.

-

-

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Assessment of Mitochondrial ROS Production using MitoSOX Red

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, a major form of mitochondrial ROS, to produce a red fluorescent signal. The intensity of the red fluorescence is proportional to the amount of mitochondrial superoxide.[15][16]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the JC-1 protocol. A positive control for ROS production (e.g., 10 µM Antimycin A) can be included.

-

MitoSOX Staining:

-

Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS or cell culture medium.

-

Remove the treatment medium and add the MitoSOX Red working solution to the cells.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells three times with pre-warmed PBS.

-

Fluorescence Measurement:

-

Add 100 µL of PBS or imaging buffer to each well.

-

Measure the red fluorescence intensity using a fluorescence plate reader or a fluorescence microscope (Excitation ~510 nm, Emission ~580 nm).

-

-

Data Analysis: Quantify the fluorescence intensity per well. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Quantification of Mitochondrial Calcium Concentration

Principle: Fluorescent Ca2+ indicators that can be targeted to the mitochondria, such as Rhod-2 AM, are used to measure mitochondrial Ca2+ levels. Rhod-2 AM is a cell-permeant dye that is cleaved by esterases within the cell, trapping it in the mitochondrial matrix. Upon binding to Ca2+, its fluorescence intensity increases.[4][17]

Protocol:

-

Cell Loading:

-

Incubate cells with 5 µM Rhod-2 AM in cell culture medium for 30-60 minutes at 37°C.

-

Wash the cells twice with a Ca2+-free buffer to remove extracellular dye.

-

-

Treatment: Treat the cells with this compound or vehicle control.

-

Imaging:

-

Image the cells using a confocal microscope with an excitation wavelength of ~552 nm and an emission wavelength of ~581 nm.

-

Acquire a baseline fluorescence reading before adding any stimuli.

-

-

Stimulation (Optional): To assess this compound's effect on Ca2+ influx, cells can be stimulated with an agent that increases cytosolic Ca2+ (e.g., a high concentration of extracellular ATP or an ionophore like ionomycin).

-

Data Analysis: Quantify the change in Rhod-2 fluorescence intensity in the mitochondria over time. A blunted increase in fluorescence in this compound-treated cells upon stimulation indicates a reduction in mitochondrial Ca2+ uptake.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration and glycolysis. The mitochondrial stress test involves the sequential injection of mitochondrial inhibitors to dissect different parameters of mitochondrial function.[18][19]

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

-

This compound Pre-treatment: Pre-treat the cells with this compound for the desired duration before the assay.

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight in a non-CO2 incubator.

-

Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

-

Mitochondrial Stress Test:

-

Load the injector ports of the sensor cartridge with the following inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (an uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Calibrate the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

-

-

Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak. Compare these parameters between control and this compound-treated cells.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

Principle: mPTP opening can be assessed in isolated mitochondria by measuring calcium retention capacity (CRC) or mitochondrial swelling. A common method involves loading isolated mitochondria with a calcium-sensitive dye (e.g., Calcium Green 5N) and monitoring the release of calcium upon pore opening.[20][21]

Protocol (Calcium Retention Capacity):

-

Isolate Mitochondria: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing a respiratory substrate (e.g., succinate) and a calcium-sensitive dye.

-

Calcium Titration:

-

Add the isolated mitochondria to the assay buffer in a fluorometer cuvette or a 96-well plate.

-

Sequentially add known amounts of CaCl2 to the mitochondrial suspension.

-

Monitor the fluorescence of the calcium-sensitive dye.

-

-

Pore Opening: mPTP opening is indicated by a sudden, large increase in extra-mitochondrial calcium concentration as the mitochondria release their accumulated calcium.

-

Data Analysis: Calculate the total amount of calcium taken up by the mitochondria before pore opening. An increase in the CRC in the presence of this compound indicates an inhibition of mPTP opening.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways of this compound's effect on mitochondrial function.

Caption: Signaling pathways of this compound's effect on mitochondrial biogenesis and dynamics.

Caption: Experimental workflow for assessing this compound's mitochondrial effects.

Conclusion

The evidence presented in this technical guide solidifies the role of mitochondria as a key therapeutic target of this compound. Its ability to modulate fundamental mitochondrial processes, including ion homeostasis, redox signaling, biogenesis, and dynamics, provides a comprehensive mechanistic framework for its observed clinical benefits. The detailed experimental protocols and signaling pathway diagrams offered herein are intended to equip researchers with the necessary tools and knowledge to further investigate and harness the mitochondrial-protective properties of this compound and to inform the development of novel therapeutics targeting mitochondrial dysfunction.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Protective Effect of this compound on Cardiac Microvascular Injury: Role of Mitochondrial Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound alleviates cardiac microvascular ferroptosis in diabetic cardiomyopathy: Role of the mitochondria-localized AMPK-Parkin-ACSL4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates the mitochondrial Ca2+ overload with accompanying depolarization of the mitochondrial membrane in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects cardiac mitochondria against permeability transition induced by ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Affects Mitochondrial Respiratory Chain Function by Increasing Complex III Activity and ROS Production in Skeletal Muscle Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits oxidative stress-induced apoptosis in cardiac myocytes through activation of mitochondrial ATP-sensitive potassium channels and a nitrate-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound mitigates arsenic trioxide-induced lung injury via modulating vital signalling pathways SIRT1/PGC-1α/TFAM, JAK1/STAT3, and miRNA-132 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. benchchem.com [benchchem.com]

- 15. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tabaslab.com [tabaslab.com]

- 19. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]